molecular formula C22H33NO3 B1239857 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol CAS No. 118867-16-6

3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol

Cat. No.: B1239857
CAS No.: 118867-16-6
M. Wt: 359.5 g/mol
InChI Key: VXUPCZYKYJVAAG-OOSDOLGSSA-N
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Description

3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an epoxide, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyridine ring, followed by the introduction of the undecadienyl side chain. The final steps would involve the formation of the epoxide and the hydroxyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The pyridine ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol can be used as an intermediate for the synthesis of more complex molecules.

Biology

Medicine

Due to its unique structure, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, the compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol would depend on its specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The epoxide group could form covalent bonds with nucleophilic sites in proteins, while the pyridine ring might engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxirane: Lacks the butanol side chain.

    3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-butanol: Lacks the epoxide group.

    3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxirane-2-butanol: Different positioning of the epoxide and hydroxyl groups.

Uniqueness

The unique combination of the pyridine ring, epoxide, and hydroxyl group in 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol makes it distinct from other similar compounds

Properties

IUPAC Name

(1E,5E)-1-[6-[3-(4-hydroxybutyl)oxiran-2-yl]pyridin-2-yl]undeca-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-3-4-5-6-7-12-19(25)16-15-18-11-10-13-20(23-18)22-21(26-22)14-8-9-17-24/h6-7,10-11,13,15-16,19,21-22,24-25H,2-5,8-9,12,14,17H2,1H3/b7-6+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUPCZYKYJVAAG-OOSDOLGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC1=NC(=CC=C1)C2C(O2)CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC(/C=C/C1=NC(=CC=C1)C2C(O2)CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118867-16-6
Record name 3-(6-(3-Hydroxy-1,5-undecadienyl)-2-pyridinyl)-oxiranebutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118867166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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